molecular formula C11H11N3O B6144022 N-(1H-indazol-3-yl)cyclopropanecarboxamide CAS No. 1088155-94-5

N-(1H-indazol-3-yl)cyclopropanecarboxamide

Cat. No. B6144022
CAS RN: 1088155-94-5
M. Wt: 201.22 g/mol
InChI Key: QPJGKUFTQPWOSB-UHFFFAOYSA-N
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Description

“N-(1H-indazol-3-yl)cyclopropanecarboxamide” is a specialty product used for proteomics research . It has a molecular formula of C11H11N3O and a molecular weight of 201.22 .


Synthesis Analysis

The synthesis of indazole compounds, such as “N-(1H-indazol-3-yl)cyclopropanecarboxamide”, has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

“N-(1H-indazol-3-yl)cyclopropanecarboxamide” is a solid at room temperature . It has a predicted boiling point of 515.9° C at 760 mmHg, a predicted density of 1.5 g/cm^3, and a predicted refractive index of n 20D 1.79 .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

One significant application of N-(1H-indazol-3-yl)cyclopropanecarboxamide derivatives is in cancer research, particularly in the development of compounds with antiproliferative activity. For example, a study by Lu et al. (2021) synthesized a compound related to N-(1H-indazol-3-yl)cyclopropanecarboxamide, which demonstrated significant inhibitory activity against several cancer cell lines. This highlights the compound's potential in developing new cancer treatments (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).

Design and Synthesis for Drug Discovery

The design and synthesis of N-(1H-indazol-3-yl)cyclopropanecarboxamide derivatives are a crucial aspect of drug discovery. Studies like the one conducted by Lu et al. (2020) focus on the synthesis and structural analysis of these compounds. Their work contributes to understanding the chemical properties and potential therapeutic applications of these derivatives (Lu, Huang, Zhang, Wang, Zheng, Wu, Liu, Jin, Yu, Ji, Gao, & Ge, 2020).

Molecular Structure and Characterization

The molecular structure and characterization of N-(1H-indazol-3-yl)cyclopropanecarboxamide derivatives are pivotal for their application in scientific research. Studies offer detailed insights into the molecular structure, potentially guiding the development of new pharmaceutical agents. For instance, the study by Maggio et al. (2011) synthesized various N-phenyl-1H-indazole-1-carboxamide derivatives and evaluated their antiproliferative activity, contributing to the ongoing research in this area (Maggio, Raimondi, Raffa, Plescia, Cascioferro, Plescia, Tolomeo, Di Cristina, Pipitone, Grimaudo, & Daidone, 2011).

Biochemical Evaluation for Receptor Studies

N-(1H-indazol-3-yl)cyclopropanecarboxamide derivatives are also evaluated for their interaction with various receptors. For example, a study by Robertson et al. (1990) synthesized a tritium-labeled derivative to study its interaction with 5HT3 receptors, showing the application of these compounds in biochemical receptor studies (Robertson, Bloomquist, Cohen, Reid, Schenck, & Wong, 1990).

properties

IUPAC Name

N-(1H-indazol-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c15-11(7-5-6-7)12-10-8-3-1-2-4-9(8)13-14-10/h1-4,7H,5-6H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJGKUFTQPWOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indazol-3-yl)cyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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